2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-isopropylphenyl)-2-oxoacetamide
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Overview
Description
2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-isopropylphenyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C21H22N2O2 and its molecular weight is 334.419. The purity is usually 95%.
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Scientific Research Applications
Potential as Cannabinoid Receptor Ligands
- Research by Moldovan et al. (2017) synthesized a series of indol-3-yl-oxoacetamides, demonstrating their potential as potent and selective ligands for cannabinoid receptors. This suggests potential applications in areas like pain management or neurodegenerative diseases (Moldovan et al., 2017).
Marine Inspired Modulators of Serotonin Receptors
- Ibrahim et al. (2017) explored marine-derived indole alkaloids for their antidepressant and sedative drug potential. They synthesized compounds based on a 2-(1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide scaffold, showing significant antidepressant-like actions mediated via interaction with serotonin receptors (Ibrahim et al., 2017).
Molecular Conformations and Biological Activities
- The study by Narayana et al. (2016) on 4-antipyrine derivatives, including compounds related to 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides, highlighted their analgesic, antibacterial, and anti-inflammatory properties. This indicates potential applications in pharmaceuticals for treating various conditions (Narayana et al., 2016).
Anti-Inflammatory Agents
- Research by Rehman et al. (2022) on new chalcone derivatives, including 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one, identified their potential as anti-inflammatory agents. This suggests possible use in developing new treatments for inflammation-related diseases (Rehman et al., 2022).
Potential Biological Activities of Indole Derivatives
- Avdeenko et al. (2020) synthesized new derivatives of 2,3-dimethylindole, highlighting their potential as biologically active compounds. They suggested activities like glutamyl endopeptidase II inhibition and membrane integrity agonism, indicating diverse pharmacological applications (Avdeenko et al., 2020).
Cytotoxic Activity Against Cancer Cells
- AkgÜl et al. (2013) evaluated N-substituted isatin derivatives for their cytotoxic activity against various cancer cell lines, demonstrating potential for cancer treatment (AkgÜl et al., 2013).
Development of Non-Linear Optical Materials
- Uludağ and Serdaroğlu (2020) described the synthesis of indole derivatives for use in non-linear optical materials, highlighting their potential in advanced material science applications (Uludağ & Serdaroğlu, 2020).
Antipsychotic Agents
- Wise et al. (1987) investigated the potential of 2-(diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide and related compounds as novel antipsychotic agents (Wise et al., 1987).
Mechanism of Action
Target of Action
The compound “2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide” belongs to the class of indole derivatives. Indole derivatives are known to interact with various biological targets including enzymes, receptors, and ion channels, due to their versatile chemical structure .
Mode of Action
Indole derivatives often exert their effects by binding to their target proteins and modulating their activities .
Biochemical Pathways
Without specific studies on “2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide”, it’s hard to say which biochemical pathways it might affect. Indole derivatives are involved in a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Generally, the pharmacokinetic properties of a compound depend on its chemical structure, and indole derivatives can have varied ADME properties .
Result of Action
The effects would depend on its specific targets and mode of action .
Properties
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-2-oxo-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-13(2)15-9-11-16(12-10-15)22-21(25)20(24)19-14(3)23(4)18-8-6-5-7-17(18)19/h5-13H,1-4H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYYOQIVKFEOBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=CC=C(C=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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